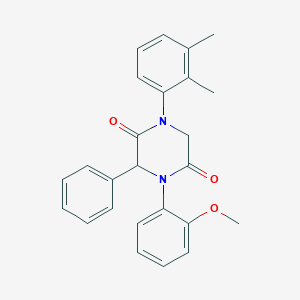
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as TRO19622, is a compound that has gained significant attention in the field of neuroscience research. It is a small molecule that has been shown to have potential therapeutic effects in various neurological disorders. In
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been investigated for its potential use in pain management and addiction treatment.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is not fully understood, but it is believed to act on multiple pathways involved in neurological disorders. It has been shown to modulate the activity of various neurotransmitters such as dopamine, glutamate, and acetylcholine. This compound has also been shown to reduce oxidative stress and inflammation, which are common features of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been investigated for its potential use in pain management and addiction treatment. However, further studies are needed to fully understand the effects of this compound on human physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is its small size and ease of synthesis, which makes it a suitable candidate for drug development. This compound has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research on 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential use in pain management and addiction treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on human physiology.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of neuroscience research. It has shown potential therapeutic effects in various neurological disorders and has been investigated for its potential use in pain management and addiction treatment. Further studies are needed to fully understand the effects of this compound on human physiology and its potential as a therapeutic agent.
Métodos De Síntesis
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzene-1,4-diamine, 2-methoxybenzaldehyde, and benzoyl chloride. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through recrystallization. The purity and identity of the compound are confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
Fórmula molecular |
C25H24N2O3 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O3/c1-17-10-9-14-20(18(17)2)26-16-23(28)27(21-13-7-8-15-22(21)30-3)24(25(26)29)19-11-5-4-6-12-19/h4-15,24H,16H2,1-3H3 |
Clave InChI |
QJEGSNLWAITHQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


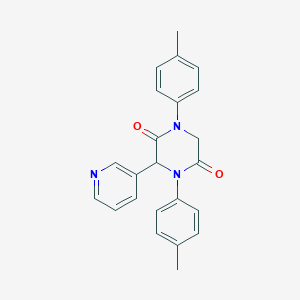
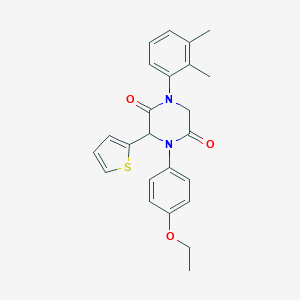
![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
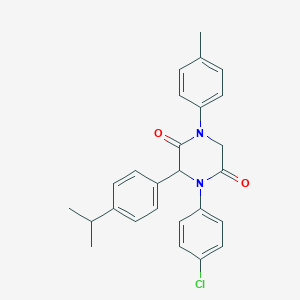
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)


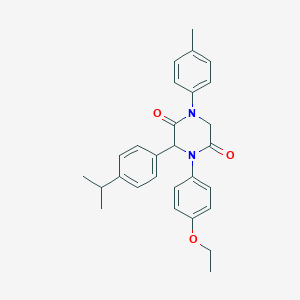

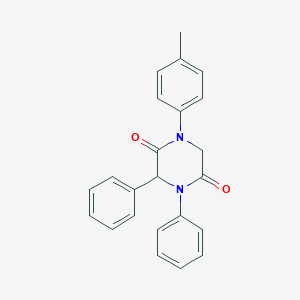

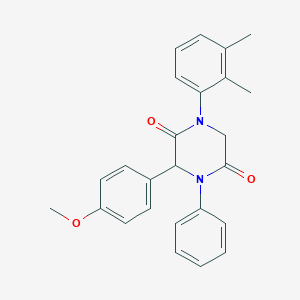
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

